molecular formula C9H11NO3 B13337301 2-(5-Methoxypyridin-2-yl)propanoic acid

2-(5-Methoxypyridin-2-yl)propanoic acid

Cat. No.: B13337301
M. Wt: 181.19 g/mol
InChI Key: NJHDLCNHOXAJII-UHFFFAOYSA-N
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Description

2-(5-Methoxypyridin-2-yl)propanoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxypyridin-2-yl)propanoic acid typically involves the reaction of 5-methoxypyridine with a suitable propanoic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts can be optimized for cost-effectiveness and yield. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxypyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the original compound .

Scientific Research Applications

2-(5-Methoxypyridin-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methoxypyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methylpyridin-2-yl)propanoic acid
  • 2-(5-Ethoxypyridin-2-yl)propanoic acid
  • 2-(5-Chloropyridin-2-yl)propanoic acid

Uniqueness

2-(5-Methoxypyridin-2-yl)propanoic acid is unique due to the presence of the methoxy group at the 5-position of the pyridine ring. This functional group can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(5-methoxypyridin-2-yl)propanoic acid

InChI

InChI=1S/C9H11NO3/c1-6(9(11)12)8-4-3-7(13-2)5-10-8/h3-6H,1-2H3,(H,11,12)

InChI Key

NJHDLCNHOXAJII-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)OC)C(=O)O

Origin of Product

United States

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